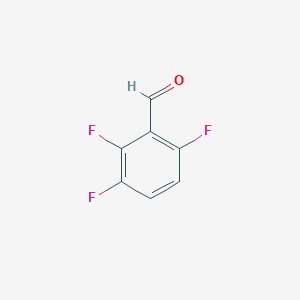

2,3,6-Trifluorobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAHBVACIKRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333732 | |

| Record name | 2,3,6-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104451-70-9 | |

| Record name | 2,3,6-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,6 Trifluorobenzaldehyde

Strategies for Aromatic Aldehyde Functionalization

The introduction of a formyl group onto a trifluorinated benzene (B151609) ring is a primary challenge in the synthesis of 2,3,6-Trifluorobenzaldehyde. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards traditional electrophilic substitution. Therefore, specialized strategies are required to achieve efficient functionalization.

Direct Formylation Approaches for Trifluorobenzaldehyde Derivatives

Direct formylation involves the introduction of a -CHO group onto the aromatic nucleus in a single step. For electron-deficient rings like 1,2,4-Trifluorobenzene, harsh conditions or highly reactive formylating agents are typically necessary.

One of the most effective methods for the formylation of electron-rich arenes is the Vilsmeier-Haack reaction . organic-chemistry.orgyoutube.comwikipedia.orgmychemblog.com This reaction utilizes a Vilsmeier reagent, a chloroiminium ion, typically generated in situ from a substituted amide like N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.com While highly effective for activated substrates, its application to deactivated systems such as trifluorobenzenes requires more forcing conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-poor nature of the trifluorinated ring slows the rate-determining attack by the aromatic π-system on the Vilsmeier reagent. youtube.commychemblog.com For 1,2,4-Trifluorobenzene, the formylation is directed by the existing fluorine substituents to the position that is least deactivated and sterically accessible, which can lead to the desired 2,3,6-substituted product among other isomers.

Alternative direct formylation methods, such as the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid under high pressure with a catalyst, are generally not suitable for deactivated aromatic compounds.

| Method | Reagents | Substrate Example | Conditions | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | 0°C to 100°C | Mild for activated rings; requires harsher conditions for deactivated rings. |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄) | Phenols, Anisoles | Varies | Good yields for specific activated substrates. |

| Lithiation-Formylation | Organolithium (e.g., n-BuLi), Formylating agent (e.g., DMF) | 1,2,4-Trifluorobenzene | Low Temperature (-78°C) | Highly effective for deactivated rings; allows for regiocontrol via directed ortho-metalation. |

A comparative overview of direct formylation strategies applicable to aromatic systems.

Hydrolysis of Halogenated Precursors in the Synthesis of Trifluorobenzaldehydes

An alternative, multi-step approach to aromatic aldehydes involves the hydrolysis of a dihalogenated methyl group (-CHX₂) precursor. This method circumvents the challenges of direct electrophilic formylation on a deactivated ring. The synthesis typically begins with a trifluorotoluene derivative, which is more amenable to manipulation.

The process involves two key stages:

Side-Chain Halogenation : The methyl group of a suitable precursor, such as 2,3,6-trifluorotoluene, is subjected to free-radical halogenation to install two halogen atoms, forming a benzal halide derivative (e.g., 2,3,6-trifluorobenzal chloride).

Hydrolysis : The resulting gem-dihalide is then hydrolyzed to the aldehyde. This step can be performed under acidic or basic conditions, often with the aid of a catalyst. For instance, hydrolysis of o-trifluoromethyl benzal fluoride (B91410) has been achieved using sulfuric acid.

Regioselective Fluorination Techniques in Polyfluorinated Systems

Achieving the specific 2,3,6-substitution pattern of fluorine atoms often requires sophisticated regioselective fluorination techniques. These methods either introduce fluorine atoms onto a pre-functionalized ring or exchange existing halogens for fluorine.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. youtube.comnih.gov The mechanism involves a two-step addition-elimination process where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In the context of synthesizing this compound, an SNAr strategy could involve:

Starting with a dichlorobenzaldehyde derivative that has a good leaving group (e.g., -Cl or -NO₂) at the desired position.

Reacting this precursor with a fluoride source, such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. wikipedia.org

The aldehyde group (-CHO) and existing fluorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack and directing the incoming fluoride nucleophile to the ortho and para positions relative to themselves. youtube.com The high electronegativity of fluorine makes it an excellent activating group for SNAr, even though fluoride is a poor leaving group in the rate-determining step of other substitution reactions. youtube.com

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Product |

| 2,4-Dichloro-5-fluoronitrobenzene | Potassium Fluoride (KF) | Sulfolane | 170-180 | 2,4,5-Trifluoronitrobenzene |

| 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF) | DMSO | 150-250 | 2,6-Difluorobenzonitrile |

| 1-Chloro-2,4-dinitrobenzene | Potassium Fluoride (KF) | DMF | 150-250 | 1-Fluoro-2,4-dinitrobenzene |

Illustrative examples of SNAr reactions for fluorine incorporation (Halex process). wikipedia.org

Selective Halogen Exchange Reactions Catalyzed by Antimony Halides

The selective exchange of chlorine or bromine atoms for fluorine, often referred to as the Halex reaction , is a cornerstone of industrial fluoroaromatic chemistry. wikipedia.orgthieme-connect.de The Swarts reaction, a classic example, originally used antimony trifluoride (SbF₃) with a pentavalent antimony salt (e.g., SbCl₅) as a catalyst to exchange halogens in aliphatic compounds. nih.govfrontiersin.org This principle has been extended to aromatic systems.

For the synthesis of this compound, a potential route involves the fluorination of 2,3,6-trichlorobenzaldehyde. The reaction is driven by the formation of stronger C-F bonds at the expense of weaker C-Cl bonds. Antimony halides act as powerful Lewis acids and halogen transfer agents, facilitating the exchange. The reactivity follows a general order where benzylic halogens are more easily replaced than aromatic ones. thieme-connect.de

The process typically involves heating the chlorinated precursor with a fluorinating agent like anhydrous hydrogen fluoride (HF) in the presence of a catalytic amount of an antimony halide. The catalyst facilitates the delivery of fluoride to the aromatic ring and is regenerated in the process.

Optimization of Reaction Conditions and Process Intensification for this compound Synthesis

Maximizing the yield, purity, and cost-effectiveness of this compound synthesis requires careful optimization of reaction conditions and consideration of process intensification (PI) strategies. aiche.orgvapourtec.comaltlaboratories.comcobaltcommunications.comepicsysinc.com PI aims to develop smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com

Key parameters for optimization in any of the synthetic routes described include:

Temperature and Pressure : These variables significantly affect reaction rates and selectivity. For instance, Halex reactions often require high temperatures (150-250°C) to proceed at a practical rate. wikipedia.org

Catalyst Choice and Loading : In catalyzed reactions, the nature of the catalyst (e.g., Lewis acidity of antimony halides) and its concentration are critical for achieving high conversion and minimizing side reactions.

Solvent : The choice of solvent can influence reagent solubility, reaction kinetics, and product separation. Polar aprotic solvents are common in SNAr and Halex reactions. wikipedia.org

Reaction Time : Monitoring the reaction progress allows for determination of the optimal time to maximize product formation while minimizing degradation or byproduct formation.

Process intensification can be achieved by transitioning from traditional batch reactors to continuous flow systems. durham.ac.uk Flow reactors, particularly microreactors, offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. vapourtec.com For fluorination reactions, flow chemistry can enable the use of more reactive fluorinating agents under controlled conditions, potentially leading to higher yields and selectivities. durham.ac.uk

| Parameter | Range/Options | Goal of Optimization |

| Temperature | 100 - 250 °C | Maximize reaction rate, minimize thermal decomposition. |

| Catalyst Loading | 0.1 - 10 mol% | Achieve high conversion with minimal catalyst cost and waste. |

| Solvent | DMSO, DMF, Sulfolane | Ensure reagent solubility, facilitate reaction, simplify workup. |

| Reagent Stoichiometry | 1.0 - 3.0 equivalents | Drive reaction to completion, minimize excess reagent waste. |

| Residence Time (Flow) | 1 - 60 minutes | Maximize throughput and conversion in a continuous process. |

A conceptual table outlining key parameters for a process optimization study of a Halex reaction for this compound synthesis.

Advanced Catalytic Systems for Enhanced Yield and Selectivity

While specific literature on advanced catalytic systems exclusively for the synthesis of this compound is not extensively detailed, the synthesis of structurally similar fluorinated benzaldehydes provides insight into applicable catalytic technologies. Industrial production methods for compounds like 2,6-difluorobenzaldehyde (B1295200) often rely on halogen exchange (Halex) reactions, where catalyst selection is crucial for achieving high yield and selectivity.

For instance, the synthesis of 2,6-difluorobenzaldehyde from 2,6-dichlorobenzaldehyde (B137635) can be effectively catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride in the presence of potassium fluoride. google.com This type of catalysis facilitates the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs, overcoming solubility barriers and enhancing reaction rates. The process typically involves heating the reactants in a suitable solvent system. google.com

A general patented method for preparing trifluorobenzaldehydes involves a multi-step process starting from dichlorofluorobenzene, which undergoes a Grignard reaction and acylation, followed by a final fluorination step to yield the target molecule. google.com The efficiency of each step is highly dependent on the catalysts and reaction conditions employed. For the related synthesis of benzaldehyde (B42025) from benzyl (B1604629) alcohol, heterogeneous catalysts like magnetic Ag/Fe2O3 have been shown to provide high catalytic activity and selectivity under specific temperature and time conditions. asianpubs.org

Interactive Table: Catalytic Systems for Synthesis of Related Fluorinated Aromatic Compounds

| Target Compound | Precursor | Catalyst System | Key Findings |

|---|---|---|---|

| 2,6-Difluorobenzaldehyde | 2,6-Dichlorobenzaldehyde | Tetrabutylammonium chloride / Potassium fluoride | Effective for halogen exchange fluorination in an industrial setting. google.com |

| Benzaldehyde | Benzyl Alcohol | Magnetic Ag/Fe2O3 | Yields up to 61.3% with high selectivity. asianpubs.org |

| Trifluorobenzaldehyde (general) | Dichlorofluorobenzene derivative | Grignard Reagents / Acylating Agents | Multi-step synthesis involving catalyzed Grignard and fluorination reactions. google.com |

Continuous Flow Synthesis Methodologies for Industrial Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. flinders.edu.aumit.edu Although a specific continuous flow process for this compound has not been detailed, the synthesis of the closely related compound 2,4,5-trifluorobenzoic acid via a microflow system serves as a compelling case study. researchgate.net

This process involves two sequential microreactor steps: a Grignard exchange reaction followed by carboxylation. researchgate.net The use of microreactors allows for precise control over reaction parameters such as temperature and residence time, leading to high efficiency and yield. researchgate.netresearchgate.net

Case Study: Continuous Flow Synthesis of 2,4,5-Trifluorobenzoic Acid researchgate.net

Grignard Exchange: 2,4,5-trifluorobromobenzene is reacted with ethylmagnesium bromide in a T-micromixer and a tube microreactor. This step generates the unstable 2,4,5-trifluorophenylmagnesium bromide Grignard reagent almost quantitatively.

Carboxylation: The resulting Grignard reagent is then reacted with gaseous carbon dioxide (CO2) in a falling film microreactor, which enables a highly efficient gas-liquid reaction to produce the final product.

The precise control afforded by the microflow system minimizes byproduct formation and allows for the safe handling of reactive intermediates. This methodology demonstrates the potential for developing a highly efficient, scalable, and automated industrial process for this compound and other fluorinated aromatics. researchgate.netnih.gov

Interactive Table: Parameters in Continuous Flow Synthesis of 2,4,5-Trifluorobenzoic Acid researchgate.net

| Parameter | Grignard Exchange Step | Carboxylation Step |

|---|---|---|

| Reactor Type | T-micromixer and Tube Microreactor | Falling Film Microreactor (FFMR) |

| Reactants | 2,4,5-trifluorobromobenzene, EtMgBr | 2,4,5-trifluorophenylmagnesium bromide, CO2 |

| Optimized Temperature | 45 °C | 10 °C |

| Optimized Residence Time | 10 minutes | N/A (Flow rate dependent) |

| Yield | High yield with high purity after workup |

Stereoselective Synthesis of Compounds Utilizing Trifluorobenzaldehydes (e.g., Asymmetric Epoxidation)

Stereoselective reactions are crucial in modern organic synthesis for producing single stereoisomers of chiral molecules. masterorganicchemistry.com Asymmetric epoxidation of aldehydes is a key transformation that converts them into valuable chiral epoxides, which are versatile building blocks for pharmaceuticals. acs.orgwikipedia.org While specific studies employing this compound as a substrate are not prominent, general methods developed for aromatic aldehydes are applicable.

One major approach is ylide-mediated epoxidation, which can be rendered asymmetric by using chiral sulfides. electronicsandbooks.com For example, chiral sulfides derived from camphor (B46023) can react with benzyl bromide and a base to form a chiral sulfonium (B1226848) ylide. This ylide then reacts with an aldehyde, like benzaldehyde, to form an epoxide with high diastereo- and enantioselectivity.

Another powerful method utilizes chiral borate (B1201080) catalysts. VANOL-derived borate catalysts have been shown to be highly effective for the asymmetric epoxidation of a wide range of aromatic and aliphatic aldehydes with α-diazoacetamides. msu.edu This non-transition metal-catalyzed approach consistently produces cis-epoxides in high yields and with excellent enantiomeric excess (ee). msu.edu The reaction conditions, including the choice of ligand (VANOL vs. BINOL or VAPOL) and the presence of additives like DMSO, are critical for achieving optimal results. msu.edu

Interactive Table: Asymmetric Epoxidation of Benzaldehyde using Various Catalytic Systems

| Catalytic System | Reagent | Yield | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Camphor-derived chiral sulfide (B99878) | Tosylhydrazone salt | 74% | 5:95 | 93% (trans) |

| VANOL-derived borate catalyst msu.edu | α-diazoacetamide | 88% | >100:1 | 99% (cis) |

These methodologies highlight the potential for using this compound in stereoselective syntheses to create complex, fluorinated chiral molecules. The electron-withdrawing nature of the fluorine atoms on the aromatic ring could influence the reactivity of the aldehyde and the stereochemical outcome of the reaction, necessitating specific experimental validation.

Reactivity and Mechanistic Investigations of 2,3,6 Trifluorobenzaldehyde

Influence of Multiple Fluorine Substituents on Aromatic Ring and Aldehyde Reactivity

The presence of three fluorine atoms on the benzaldehyde (B42025) core significantly alters its chemical reactivity compared to the unsubstituted parent molecule. These effects are a combination of electronic and steric influences that modulate the behavior of both the aromatic ring and the aldehyde functional group.

The reactivity of the carbonyl group in aldehydes is largely dictated by the electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. nih.gov In 2,3,6-trifluorobenzaldehyde, the cumulative inductive effect of the three fluorine atoms pulls electron density away from the aromatic ring and, consequently, from the attached aldehyde group.

This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic. nih.gov Enhanced electrophilicity renders the aldehyde more susceptible to attack by nucleophiles. Studies on substituted benzaldehydes have shown that the electrophilicity is related to the charge on the carbonyl carbon atom, which is directly influenced by the electron-withdrawing or donating power of the substituents. nih.gov Therefore, the trifluoro-substitution in this compound activates the carbonyl group for nucleophilic addition reactions. The strong electron-withdrawing capability of fluorine stabilizes the molecular orbitals, which can make the molecule more receptive to forming new bonds. nih.gov

Interactive Table: Effect of Substituents on Carbonyl Electrophilicity

| Compound | Substituent(s) | Electronic Effect | Impact on Carbonyl Electrophilicity |

| Benzaldehyde | None | Neutral | Baseline |

| 4-Methylbenzaldehyde | -CH₃ (para) | Electron-Donating | Decreased |

| 4-Nitrobenzaldehyde | -NO₂ (para) | Electron-Withdrawing | Increased |

| This compound | -F (ortho, meta, ortho) | Strongly Electron-Withdrawing | Significantly Increased |

Steric hindrance refers to the physical obstruction caused by bulky groups within a molecule, which can impede the approach of reactants to a reactive site. fastercapital.com In this compound, the fluorine atom at the 6-position (ortho to the aldehyde group) creates significant steric hindrance around the carbonyl function.

This steric crowding can affect the rate and outcome of chemical reactions. fastercapital.com For nucleophilic attack on the carbonyl carbon, the approaching nucleophile must navigate past the ortho-fluorine atom. This can slow down the reaction rate compared to an isomer with less steric hindrance, such as 3,4,5-trifluorobenzaldehyde. Furthermore, steric hindrance can influence the regioselectivity of reactions, directing incoming groups to less hindered positions. fastercapital.com For example, in reactions where different conformations are possible, the presence of a bulky ortho-substituent can favor pathways that minimize steric strain. fastercapital.com

Nucleophilic Addition Reactions to the Aldehyde Moiety of this compound

The electronically activated carbonyl group of this compound readily participates in nucleophilic addition reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Condensation reactions are a cornerstone of organic synthesis. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) in the presence of a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. The high electrophilicity of the carbonyl carbon in fluorinated benzaldehydes facilitates the initial nucleophilic attack by the carbanion generated from the active methylene (B1212753) compound. nih.govresearchgate.net

The Aldol condensation is a similar reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may subsequently dehydrate. magritek.com While self-condensation of this compound is not possible due to the lack of α-hydrogens, it can readily act as the electrophilic partner in a crossed or mixed Aldol condensation with another enolizable aldehyde or ketone. youtube.com The electron-withdrawing fluorine atoms promote the initial addition step.

Interactive Table: Examples of Condensation Reactions with Aromatic Aldehydes

| Reaction Type | Aldehyde | Reagent | Catalyst | Typical Product |

| Knoevenagel | This compound | Malononitrile | Weak Base (e.g., Piperidine) | 2-(2,3,6-Trifluorobenzylidene)malononitrile |

| Knoevenagel | Benzaldehyde | Diethyl malonate | Weak Base | Diethyl 2-benzylidenemalonate |

| Crossed Aldol | This compound | Acetone | Base (e.g., NaOH) | 4-(2,3,6-Trifluorophenyl)but-3-en-2-one |

Imines, also known as Schiff bases, are formed through the reaction of an aldehyde or ketone with a primary amine. nih.govmdpi.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, followed by the elimination of a water molecule. mdpi.comyoutube.com Similarly, oximes are formed from the reaction of aldehydes or ketones with hydroxylamine (B1172632). scribd.comorganic-chemistry.org

Fluorinated benzaldehydes are effective substrates for the synthesis of these derivatives. nih.gov The enhanced electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the nitrogen atom of the amine or hydroxylamine. mdpi.compharmacy180.com These reactions are often used to create versatile chemical intermediates or to identify carbonyl compounds, as the oxime and imine derivatives are often crystalline solids with distinct melting points. pharmacy180.com

Electrophilic Aromatic Substitution on the this compound Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an atom, typically hydrogen, is replaced by an electrophile. wikipedia.org However, the reactivity of the aromatic ring towards electrophiles is highly dependent on the nature of the substituents already present.

In this compound, the aromatic ring is heavily deactivated towards electrophilic attack. This deactivation stems from two sources:

The Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. youtube.com

The Fluorine Atoms (-F): As halogens, fluorine atoms are also deactivating due to their strong inductive effect, which outweighs their electron-donating resonance effect. However, they are ortho, para-directors. lkouniv.ac.in

Interactive Table: Directing Effects of Substituents on the this compound Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | Deactivating | meta (to positions 3 and 5) |

| -F | 2 | Deactivating | ortho, para (to positions 3 and 6, and 4) |

| -F | 3 | Deactivating | ortho, para (to positions 2 and 4, and 5) |

| -F | 6 | Deactivating | ortho, para (to positions 5 and 2, and 4) |

Oxidation and Reduction Pathways of the Aldehyde Group in Trifluorobenzaldehydes

The aldehyde functional group in this compound is a key site for synthetic transformations, readily undergoing both oxidation and reduction to yield corresponding carboxylic acids and alcohols, respectively. The electron-withdrawing nature of the fluorine atoms on the aromatic ring influences the reactivity of the aldehyde group, but conventional reagents are generally effective.

Oxidation: The conversion of this compound to 2,3,6-trifluorobenzoic acid can be achieved using a variety of standard oxidizing agents. Common methods include the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, or chromic acid (generated in situ from chromium trioxide and sulfuric acid). A milder and often higher-yielding method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. Another significant transformation is the Baeyer-Villiger oxidation, where peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) convert the aldehyde to a formate (B1220265) ester, which can then be hydrolyzed to the corresponding phenol. This provides a pathway to synthesize trifluorinated phenols from benzaldehydes. nih.govumich.edu

Reduction: The reduction of the aldehyde group to a primary alcohol, yielding (2,3,6-trifluorophenyl)methanol, is a fundamental transformation. This is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Catalytic hydrogenation is another effective method, employing hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. trea.com These methods are generally high-yielding and tolerate the fluoro substituents on the aromatic ring.

| Transformation | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2,3,6-Trifluorobenzoic Acid | Aqueous base, heat |

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | 2,3,6-Trifluorobenzoic Acid | t-BuOH/water, room temp. |

| Baeyer-Villiger Oxidation | m-CPBA, then hydrolysis | 2,3,6-Trifluorophenol | Inert solvent (e.g., CH₂Cl₂), then aqueous acid/base |

| Reduction | Sodium Borohydride (NaBH₄) | (2,3,6-Trifluorophenyl)methanol | Methanol (B129727) or Ethanol, 0°C to room temp. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2,3,6-Trifluorophenyl)methanol | Anhydrous ether or THF, 0°C, followed by aqueous workup |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | (2,3,6-Trifluorophenyl)methanol | Methanol or Ethyl Acetate (B1210297), H₂ pressure |

Cross-Coupling Reactions Involving Halogenated Positions of Fluorinated Aromatic Aldehydes

While the aldehyde group is a primary site of reactivity, the carbon-fluorine (C-F) bonds on the aromatic ring of this compound can also participate in cross-coupling reactions, although this is challenging due to the high bond dissociation energy of the C-F bond. beilstein-journals.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. Activating the inert C-F bond in compounds like this compound for such couplings requires specialized catalytic systems. beilstein-journals.org While C-Br and C-I bonds are far more reactive, research has focused on developing nickel- and palladium-based catalysts with specific ligands that can facilitate the oxidative addition to a C-F bond. beilstein-journals.orgthieme-connect.de

For polyfluorinated arenes, regioselectivity can be an issue. However, the electronic environment created by the aldehyde group and the other fluorine atoms can influence the reactivity of a specific C-F position. Often, harsher reaction conditions, such as higher temperatures and stronger bases, are required compared to couplings involving heavier halogens. beilstein-journals.org The choice of ligand, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), is critical for the success of these transformations.

| Catalyst Precursor | Ligand Type | Typical Coupling Partner | Key Feature |

|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Bulky Phosphines (e.g., SPhos, XPhos) | Arylboronic Acids | Promotes oxidative addition to less reactive bonds. |

| Ni(COD)₂ | N-Heterocyclic Carbenes (NHCs) | Arylboronic Acids | Highly active for challenging C-F activation. beilstein-journals.org |

| Pd/C | Ligandless (heterogeneous) | Arylboronic Acids | Often requires high temperatures; can offer different selectivity. |

Grignard reagents (R-MgX) are potent nucleophiles and strong bases that readily react with the electrophilic carbonyl carbon of aldehydes. masterorganicchemistry.com In the context of this compound, the primary application of Grignard reagents is their addition to the aldehyde group to form secondary alcohols. tcu.eduyoutube.com This reaction provides a versatile and straightforward method for creating a new carbon-carbon bond at the former carbonyl carbon.

The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the aldehyde's carbonyl carbon. mnstate.edu This forms a magnesium alkoxide intermediate, which upon acidic aqueous workup, is protonated to yield the final secondary alcohol product. Due to the high reactivity of Grignard reagents, the reaction must be carried out under anhydrous conditions to prevent quenching by water. libretexts.org

It is important to note that the formation of a Grignard reagent directly from a C-F bond on the aromatic ring is generally not feasible due to the bond's strength and low reactivity with magnesium metal. quora.comnih.gov Therefore, Grignard chemistry with this compound is almost exclusively focused on addition to the carbonyl group rather than substitution at a C-F position.

| Grignard Reagent (R-MgX) | Structure | Resulting Secondary Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 1-(2,3,6-Trifluorophenyl)ethanol |

| Ethylmagnesium Bromide | CH₃CH₂MgBr | 1-(2,3,6-Trifluorophenyl)propan-1-ol |

| Phenylmagnesium Bromide | C₆H₅MgBr | (2,3,6-Trifluorophenyl)(phenyl)methanol |

| Vinylmagnesium Bromide | CH₂=CHMgBr | 1-(2,3,6-Trifluorophenyl)prop-2-en-1-ol |

Mechanistic Studies of this compound Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies provide deep insights into reaction pathways, transition states, and the formation of intermediates.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. princeton.edu

For reactions involving this compound, substituting the aldehydic hydrogen with deuterium (B1214612) (D) can reveal the extent to which the C-H bond is broken in the rate-limiting step. For example, in an oxidation reaction where the abstraction of the aldehydic hydrogen is the slow step, a significant primary KIE (kH/kD > 2) would be expected. libretexts.org Conversely, in a reduction with a hydride reagent where the rate-determining step is the nucleophilic attack of the hydride on the carbonyl carbon, the KIE would be smaller (a secondary KIE). wikipedia.orglibretexts.org These studies help differentiate between proposed mechanisms, such as distinguishing between different pathways in metal-catalyzed reactions or hydride transfer processes.

| Reaction Type | Isotopic Substitution | Hypothetical Rate-Determining Step | Expected KIE (kH/kD) | Mechanistic Insight |

|---|---|---|---|---|

| Oxidation (e.g., with CrO₃) | Aldehyde C-H vs C-D | C-H bond cleavage | Large, Primary (>2) | Confirms C-H bond breaking is central to the slowest step. libretexts.org |

| Hydride Reduction (e.g., with NaBH₄) | Aldehyde C-H vs C-D | Nucleophilic attack at carbonyl carbon | Small, Secondary (~1) | Indicates C-H bond is not broken in the rate-determining step. libretexts.org |

| Grignard Addition | Aldehyde C-H vs C-D | Nucleophilic attack at carbonyl carbon | Small, Secondary (~1) | C-H bond is not involved in the rate-determining step. wikipedia.org |

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling and quenching. fau.eu This provides valuable data on reaction rates, the buildup and decay of intermediates, and the confirmation of proposed reaction pathways. For reactions involving this compound, several spectroscopic methods are particularly useful.

¹H NMR Spectroscopy: The disappearance of the characteristic aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of new signals (e.g., the carbinol proton in a reduction product) can be monitored over time to determine reaction kinetics.

¹⁹F NMR Spectroscopy: As fluorine is 100% abundant and highly sensitive, ¹⁹F NMR is an excellent probe for this molecule. Changes in the chemical shifts and coupling constants of the fluorine atoms can indicate transformations at the aldehyde or substitutions on the ring, providing detailed information about the electronic environment throughout the reaction.

FTIR Spectroscopy: The strong carbonyl (C=O) stretching frequency of the aldehyde (around 1700 cm⁻¹) is a distinct peak that can be monitored. Its disappearance and the concurrent appearance of a broad O-H stretch (around 3300 cm⁻¹) in a reduction, or a carboxylic acid C=O stretch in an oxidation, provides a direct measure of the conversion.

These techniques are invaluable for optimizing reaction conditions and for detecting short-lived intermediates that might not be observable by conventional analysis of the final product mixture. fau.eu

| Spectroscopic Technique | Transformation Monitored | Key Spectral Change Observed |

|---|---|---|

| ¹H NMR | Reduction to Alcohol | Disappearance of aldehyde proton signal (~δ 10 ppm); Appearance of carbinol proton (CH-OH) and hydroxyl (OH) signals. |

| ¹⁹F NMR | Suzuki-Miyaura Coupling (at C-F) | Disappearance of a specific C-F signal; Appearance of new signals corresponding to the arylated product with altered chemical shifts. |

| FTIR | Oxidation to Carboxylic Acid | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹); Appearance of carboxylic acid C=O stretch (~1710 cm⁻¹) and broad O-H stretch (2500-3300 cm⁻¹). |

Advanced Spectroscopic and Structural Characterization of 2,3,6 Trifluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3,6-Trifluorobenzaldehyde. The presence of 1H, 13C, and 19F nuclei allows for a multi-faceted analysis of the compound's atomic connectivity and environment.

The analysis of one-dimensional NMR spectra provides foundational information about the chemical environment of each nucleus.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound is characterized by signals corresponding to the aldehydic proton and the two aromatic protons. The aldehydic proton is expected to appear as a singlet or a finely split multiplet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group and the aromatic ring. The two aromatic protons will exhibit complex splitting patterns due to both homo- (1H-1H) and heteronuclear (1H-19F) coupling. Their chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and aldehyde substituents.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on all seven carbon atoms in the molecule. nih.gov The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift (δ 185-195 ppm). The six aromatic carbons will appear in the range of δ 110-165 ppm. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (1JCF), which are a definitive feature in the spectrum. Longer-range C-F couplings (2JCF, 3JCF, etc.) will also be observable, providing further structural information.

19F NMR Spectroscopy: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, 19F NMR is a highly sensitive technique for studying fluorinated compounds. wikipedia.org The 19F NMR spectrum of this compound will display three distinct signals, one for each of the chemically non-equivalent fluorine atoms. The chemical shifts of these fluorine atoms are sensitive to their position on the aromatic ring and the electronic effects of the aldehyde group. Furthermore, the signals will be split into complex multiplets due to both 19F-19F and 19F-1H couplings, providing valuable information about the relative positions of the fluorine and hydrogen atoms on the ring.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| 1H | Aldehydic H: 9.5-10.5Aromatic H: 7.0-8.0 | Downfield shift of aldehydic proton; complex splitting of aromatic protons due to H-H and H-F coupling. |

| 13C | Carbonyl C: 185-195Aromatic C: 110-165 | Large one-bond C-F coupling constants; smaller multi-bond C-F couplings. |

| 19F | -100 to -150 (relative to CFCl3) | Three distinct signals with complex splitting from F-F and F-H couplings. |

While 1D NMR provides essential data, 2D NMR techniques are necessary to definitively establish the connectivity of atoms and probe the spatial relationships within the molecule. For a comprehensive analysis of this compound and its derivatives, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling network between the aromatic protons, helping to confirm their relative positions on the ring. Cross-peaks in the COSY spectrum indicate protons that are scalar-coupled, typically through two or three bonds. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.eduscience.govresearchgate.net An HSQC spectrum of this compound would show correlations between the aromatic protons and their corresponding carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.eduscience.govresearchgate.net This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the aldehydic proton would show correlations to the C1 and C2 carbons of the aromatic ring, while the aromatic protons would show correlations to neighboring carbons, including those bearing fluorine atoms.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 1H-19F HOESY experiment can be used to establish through-space proximity between protons and fluorine atoms. This would be instrumental in confirming the substitution pattern and could provide insights into the preferred conformation of the aldehyde group relative to the fluorine-bearing ring.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all 1H, 13C, and 19F resonances can be achieved, solidifying the structural elucidation of this compound and its derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment. nih.gov

The vibrational spectrum of this compound is dominated by absorptions arising from the aldehyde group and the trifluorinated benzene (B151609) ring. The key vibrational modes are:

C=O Stretching: The carbonyl stretch of the aldehyde group is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1700-1720 cm-1. Its exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the fluorine substituents.

C-H Stretching: The aldehydic C-H stretch gives rise to two weak to medium bands around 2820 cm-1 and 2720 cm-1. The aromatic C-H stretching vibrations are observed above 3000 cm-1.

C-F Stretching: The C-F stretching vibrations are typically strong in the IR spectrum and occur in the region of 1100-1400 cm-1. The presence of multiple fluorine atoms will result in several strong bands in this region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear as a series of bands in the 1450-1600 cm-1 region.

Both FT-IR and Raman spectra are available for this compound, allowing for a complementary analysis of its vibrational modes. nih.gov

| Vibrational Mode | Expected Wavenumber (cm-1) | Expected Intensity (IR) |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak |

| C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Strong |

X-Ray Crystallography for Solid-State Structural Determination

The crystal packing of a derivative of this compound would be governed by a variety of non-covalent interactions. The presence of the trifluorinated ring introduces the possibility of several types of intermolecular contacts:

Hydrogen Bonding: If the derivative contains a hydrogen bond donor (e.g., an -OH or -NH group), this will likely be a primary interaction in the crystal lattice.

π-π Stacking: The electron-deficient nature of the trifluorinated aromatic ring could lead to π-π stacking interactions with other aromatic systems.

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic and aldehydic C-H groups as donors and the fluorine or oxygen atoms as acceptors are expected to play a significant role in the crystal packing.

F···F Interactions: Close contacts between fluorine atoms on adjacent molecules may also contribute to the stability of the crystal lattice. acs.org

X-ray crystallography would provide definitive information on the conformation of the this compound moiety within the derivative. A key conformational feature is the orientation of the aldehyde group relative to the aromatic ring. For substituted benzaldehydes, planar conformations are generally favored to maximize conjugation between the carbonyl group and the aromatic π-system. It is highly probable that the this compound unit would adopt a planar or near-planar conformation in the crystalline state. The analysis would also reveal the torsion angle between the plane of the aromatic ring and the plane of the C-CHO group, providing insight into any steric hindrance effects from the ortho-fluorine substituent.

Rotational Spectroscopy for Gas-Phase Conformational Landscapes of Fluorinated Benzaldehydes

Rotational spectroscopy is a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. wikipedia.org By precisely measuring the transition frequencies between quantized rotational states of a molecule, its principal moments of inertia can be determined with exceptional accuracy. This information, in turn, provides detailed insights into the molecule's three-dimensional geometry, including the identification of different conformational isomers and the characterization of the energy barriers that separate them. For fluorinated benzaldehydes, this technique is particularly valuable for understanding how the number and position of fluorine substituents influence the conformational preferences of the aldehyde group relative to the aromatic ring.

Determination of Rotational Isomers and Barriers to Internal Rotation

In the context of fluorinated benzaldehydes, rotational spectroscopy allows for the definitive identification of rotational isomers, often referred to as conformers, that arise from the rotation of the aldehyde (–CHO) group around the C–C bond connecting it to the phenyl ring. For many substituted benzaldehydes, two primary planar conformers are possible: the O-trans (or anti) conformer, where the oxygen atom is directed away from the substituent at position 2, and the O-cis (or syn) conformer, where the oxygen atom is pointed towards the substituent at position 2.

While specific rotational spectroscopy studies on this compound are not extensively documented in the reviewed literature, detailed investigations into closely related difluorobenzaldehydes (DFB) provide a clear framework for understanding the conformational landscapes of such molecules. acs.org Studies using broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy have successfully identified both the lower-energy anti-conformers and the higher-energy syn-conformers for various DFB isomers in the gas phase. acs.org

The existence of the syn-conformer is noteworthy because it is often destabilized by steric and electrostatic repulsion between the aldehyde's oxygen atom and the ortho-substituted fluorine atom. acs.org Despite these unfavorable interactions, the planarity of these syn-conformers has been experimentally confirmed. acs.org The energy difference between the anti and syn conformers can be estimated through theoretical calculations and supported by experimental observations. acs.org

The internal rotation of the aldehyde group is not free but is hindered by a potential energy barrier. This barrier can be determined by analyzing the rotational spectrum, which can reveal torsional frequencies. These experimentally derived frequencies can then be compared with theoretical calculations to validate the computed barrier heights. For instance, in difluorobenzaldehydes, the torsional frequencies for the syn-conformers are generally found to be lower than those for the anti-conformers, which is consistent with the syn-conformers being higher in energy. acs.org

Below is a table summarizing the theoretical energy differences between the anti and syn conformers for several difluorobenzaldehyde isomers, calculated at the DLPNO−CCSD(T)/def2-TZVP level. acs.org

| Compound | ΔE (anti vs. syn) (kJ/mol) |

| 2,3-Difluorobenzaldehyde | 10.9 |

| 2,4-Difluorobenzaldehyde | 11.3 |

| 2,5-Difluorobenzaldehyde | 12.9 |

Experimental Validation of Theoretical Conformations and Vibrational Frequencies

A key strength of rotational spectroscopy is its synergy with high-level quantum chemical calculations. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to predict the geometries, relative energies, and vibrational frequencies of the possible conformers of a molecule. acs.orgmdpi.com Rotational spectroscopy provides the experimental benchmark to validate these theoretical predictions with high precision.

The process typically involves the following steps:

Theoretical Prediction: Computational models are used to predict the rotational constants (A, B, and C) for each anticipated conformer. These constants are directly related to the molecule's moments of inertia.

Spectral Measurement: The rotational spectrum of the molecule is recorded experimentally. acs.org

Assignment and Fitting: The measured transition frequencies in the spectrum are assigned to a specific conformer by comparing the experimental pattern to the theoretically predicted spectra. The experimental rotational constants are then determined by fitting the assigned transitions to a Hamiltonian model. mdpi.com

Excellent agreement between the experimentally determined rotational constants and those calculated for a specific conformer provides unambiguous identification of that conformer's presence in the gas phase. acs.org For difluorobenzaldehydes, this process has not only confirmed the existence of both anti and syn isomers but has also validated that they possess a planar structure. acs.org

Furthermore, the analysis of inertial defects, which are small residual values derived from the rotational constants, can provide information about the planarity of a molecule and its low-frequency vibrational modes. acs.org The consistency between experimentally derived torsional frequencies and those calculated theoretically further validates the computational models and confirms the planarity of the observed high-energy isomers, despite potential repulsive forces. acs.org

The following table presents a comparison of experimental and theoretical torsional frequencies for the anti and syn conformers of several difluorobenzaldehydes. acs.org

| Compound | Conformer | Experimental Torsional Frequency (cm⁻¹) | Theoretical Torsional Frequency (cm⁻¹) |

| 2,3-Difluorobenzaldehyde | anti | 91 | (not specified) |

| syn | 69 | (not specified) | |

| 2,4-Difluorobenzaldehyde | anti | 107 | (not specified) |

| syn | 74 | (not specified) | |

| 2,5-Difluorobenzaldehyde | anti | 99 | (not specified) |

| syn | 72 | (not specified) | |

| 2,6-Difluorobenzaldehyde (B1295200) | - | 56 | (not specified) |

Computational Chemistry and Theoretical Modeling of 2,3,6 Trifluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of 2,3,6-Trifluorobenzaldehyde. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties. lsu.edu

Density Functional Theory (DFT) has become a primary tool for quantum mechanical investigations of molecules due to its balance of accuracy and computational efficiency. q-chem.com This theory is based on the principle that the ground-state energy of a molecule is a functional of the electron density. arxiv.org In the Kohn-Sham formalism of DFT, the complex many-electron problem is simplified into a set of equations for non-interacting electrons moving in an effective potential, which includes contributions from external potentials, electron-electron repulsion (Hartree term), and the exchange-correlation functional. q-chem.comchemrxiv.org The exchange-correlation term accounts for the quantum mechanical effects of exchange and electron correlation.

For this compound, DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms corresponding to a minimum on the potential energy surface. lsu.edu From this optimized geometry, various ground-state properties can be derived.

Molecular Orbitals (MOs) are constructed as linear combinations of atomic orbitals (LCAO-MO). utah.edu DFT calculations yield the energies and compositions of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity, kinetic stability, and electronic transitions. researchgate.net In fluorinated benzaldehydes, the fluorine substituents and the aldehyde group significantly influence the energies and spatial distributions of these frontier orbitals. The conjugation effect between the π-system of the phenyl ring and the carbonyl group is a key factor stabilizing the molecule's planar arrangement. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties of a Fluorinated Benzaldehyde (B42025) This table is a representative example based on typical DFT outputs for similar molecules.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -647.89 | Hartree |

| HOMO Energy | -7.21 | eV |

| LUMO Energy | -1.54 | eV |

| HOMO-LUMO Gap | 5.67 | eV |

| Dipole Moment | 3.45 | Debye |

The distribution of electrons within the this compound molecule dictates its electrostatic properties and interaction with other molecules. The theory of Atoms in Molecules (AIM) can be employed to analyze the calculated electron density (ρ(r)). icm.edu.pl This analysis identifies critical points in the electron density, which helps to characterize the nature of chemical bonds. For instance, the value of the electron density and its Laplacian (∇²ρ(r)) at the bond critical point between two atoms reveal the degree of covalent character and charge concentration. researchgate.net In aromatic systems with electronegative substituents like fluorine, significant charge depletion can be observed in certain bonds, indicating potential sites for chemical attack. icm.edu.pl

The Molecular Electrostatic Potential (MEP) is another valuable tool derived from the charge distribution. The MEP maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. researchgate.net Negative potential regions, typically associated with lone pairs on electronegative atoms like oxygen and fluorine, indicate sites susceptible to electrophilic attack. Conversely, positive regions, often found around hydrogen atoms, are prone to nucleophilic attack. For this compound, large negative electrostatic potentials are expected near the carbonyl oxygen and the fluorine atoms, highlighting these as key sites for intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces of Trifluorobenzaldehydes

The rotation of the aldehyde group (-CHO) around the C-C bond connecting it to the phenyl ring is a key conformational process in benzaldehydes. This internal rotation is not free but is hindered by an energy barrier. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry, and for this rotation, it can be simplified to a one-dimensional potential energy curve as a function of the dihedral angle. youtube.comchemrxiv.org

In fluorinated benzaldehydes, two primary planar conformations are possible: a syn-conformer, where the carbonyl oxygen is oriented towards a neighboring fluorine atom, and an anti-conformer, where it is oriented away from it. acs.org For this compound, the rotation would involve the carbonyl oxygen moving past the fluorine atoms at positions 2 and 6. The presence of ortho-substituents, particularly fluorine, can significantly increase the barrier to internal rotation due to steric and electrostatic repulsion. acs.orgnih.gov For 2-fluorobenzaldehyde, for example, only the anti-conformer (with the oxygen turned away from the fluorine) is identified in the gas phase, suggesting a high barrier that prevents the observation of the less stable syn-conformer. acs.org Theoretical calculations, often using DFT methods, can accurately compute the height of this rotational barrier. nih.gov

Table 2: Representative Calculated Rotational Barriers for Fluorinated Benzaldehydes Data based on findings for related difluorobenzaldehyde systems. acs.org

| Molecule | Conformer Transition | Calculated Barrier (kJ/mol) | Computational Method |

|---|---|---|---|

| 2,3-Difluorobenzaldehyde | anti → syn | 10.9 | DLPNO−CCSD(T)/def2-TZVP |

| 2,4-Difluorobenzaldehyde | anti → syn | 11.3 | DLPNO−CCSD(T)/def2-TZVP |

| 2,5-Difluorobenzaldehyde | anti → syn | 12.9 | DLPNO−CCSD(T)/def2-TZVP |

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In fluorinated systems, these can include weak hydrogen bonds and halogen bonds. For instance, in the anti-conformer of 2-fluorobenzaldehyde, the stability is thought to be supported by a weak C-H···F intramolecular hydrogen bond between the aldehydic hydrogen and the ortho-fluorine atom. acs.org Conversely, the syn-conformer experiences unfavorable fluorine-oxygen electrostatic repulsion. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental results for validation. High-level theoretical calculations can provide very accurate predictions of rotational constants (A, B, C), which are directly related to the molecule's moments of inertia and thus its geometry. acs.org

For fluorinated benzaldehydes, computational methods like B3LYP-D4/def2-TZVP have been used to calculate equilibrium geometries and the corresponding rotational constants. acs.org These theoretical values can be compared with experimental data obtained from techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. The excellent agreement between calculated and experimental values confirms the accuracy of the computed molecular structure. Furthermore, vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes for different conformers. mdpi.com

Table 3: Example of Calculated vs. Experimental Spectroscopic Parameters for a Difluorobenzaldehyde Isomer This table illustrates the typical agreement between theoretical predictions and experimental measurements. acs.org

| Parameter | Calculated (MHz) | Experimental (MHz) | Molecule |

|---|---|---|---|

| Rotational Constant A | 2545.9 | 2539.4 | anti-2,3-DFB |

| Rotational Constant B | 1201.3 | 1197.8 | anti-2,3-DFB |

| Rotational Constant C | 816.5 | 814.7 | anti-2,3-DFB |

The exploration of chemical compounds through computational chemistry and theoretical modeling provides invaluable insights into their behavior and reactivity. For this compound, computational studies offer a lens to understand its reaction mechanisms, energy landscapes, and potential for catalyst-driven transformations. While comprehensive computational research specifically on this molecule's solution-phase reaction mechanisms is not extensively documented in publicly available literature, existing studies on related fluorinated aromatic aldehydes and a recent investigation into the solid-state reactivity of a this compound derivative provide a foundational understanding.

Reaction Mechanism Studies and Transition State Identification

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the step-by-step pathways of chemical reactions. For fluorinated benzaldehydes, these studies can map out the intricate dance of electrons and atoms as reactants transform into products.

A pertinent example of computational investigation involves the solid-state photomechanical reactivity of cinnamalmalononitrile crystals derived from this compound. In a 2024 study, periodic DFT was utilized to model the solid-state transformations of these crystals. chemrxiv.org This research explored the competition between different packing motifs (head-to-head vs. head-to-tail) and how these arrangements influence the photoreactivity of the molecules within the crystal lattice. chemrxiv.org While this study focuses on solid-state reactivity rather than a solution-based reaction, it underscores the power of computational methods to probe the mechanisms that govern the chemical behavior of this compound derivatives. The computational modeling in this context helps to understand how intermolecular interactions in the solid state dictate the feasibility and outcome of a [2+2] photodimerization reaction. chemrxiv.org

For hypothetical solution-phase reactions, computational chemists would typically model the interaction of this compound with a reactant, identifying the transition state structures for each step of the proposed mechanism. The transition state is a critical, high-energy configuration that must be reached for the reaction to proceed. Its geometry and energetic properties provide a wealth of information about the reaction's feasibility and selectivity.

Energy Barriers and Reaction Pathways

Every chemical reaction must overcome an energy barrier, known as the activation energy, to proceed. Computational chemistry provides a means to quantify these barriers, offering a theoretical prediction of reaction rates and identifying the most favorable reaction pathways.

In the context of the aforementioned solid-state study of the this compound derivative, computational modeling revealed that the competition between head-to-head and head-to-tail packing is a result of complex many-body interactions within the crystal lattice. chemrxiv.org This suggests that the energy differences between these packing arrangements, which in turn affect reactivity, are subtle and influenced by the collective interactions of the molecules. While specific energy barrier values for a particular reaction of this compound are not provided, the study illustrates how computational methods can rationalize observed experimental outcomes based on energetic considerations. chemrxiv.org

For a typical reaction in solution, theoretical chemists would calculate the Gibbs free energy profile of the reaction pathway. This profile maps the energy of the system as it progresses from reactants to products, with the peaks representing the transition states. The height of these peaks corresponds to the activation energy.

To illustrate how such data would be presented, the following interactive table provides a hypothetical example of calculated energy barriers for a reaction involving this compound.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic attack on the carbonyl carbon | TS1 | 15.2 |

| Proton transfer | TS2 | 8.5 |

| Elimination of water | TS3 | 12.7 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for a specific reaction of this compound.

Catalyst Design and Optimization through Computational Approaches

Computational chemistry has become an indispensable tool in the rational design and optimization of catalysts. By modeling the interaction between a catalyst, reactants, and transition states, researchers can predict the efficacy of a catalyst and guide the development of new, more efficient catalytic systems.

Evaluate catalyst-substrate binding: Determine the strength and geometry of the interaction between the catalyst and this compound.

Analyze the catalytic cycle: Model each step of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination, to identify the rate-determining step.

Screen potential catalysts: Computationally evaluate a library of potential catalysts to identify candidates with the most promising performance before undertaking experimental synthesis and testing.

The following table provides a hypothetical comparison of the computationally predicted performance of different catalysts for a generic reaction involving this compound.

| Catalyst | Ligand | Calculated Turnover Frequency (s⁻¹) | Predicted Selectivity (%) |

| Palladium(II) Acetate (B1210297) | Triphenylphosphine | 0.05 | 85 |

| Rhodium(I) Chloride | BINAP | 0.21 | 92 |

| Iridium(III) Complex | Cyclopentadienyl | 0.15 | 88 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from computational catalyst design studies.

Applications of 2,3,6 Trifluorobenzaldehyde in Advanced Chemical Synthesis and Materials Science Research

Precursor for Pharmaceutical Intermediates and Drug Discovery Research

2,3,6-Trifluorobenzaldehyde serves as a critical starting material in the synthesis of complex pharmaceutical intermediates. Its trifluorinated phenyl ring is a key pharmacophore that can be incorporated into drug candidates to modulate their biological activity and pharmacokinetic profiles.

Synthesis of Fluorinated Biologically Active Compounds (e.g., Antitumor, Antiviral, Antimycobacterial Agents)

The introduction of fluorine into biologically active molecules can significantly enhance their therapeutic potential. While research into fluorinated compounds is broad, specific applications of this compound have been noted in the development of antimycobacterial agents.

One notable example is the synthesis of this compound oxime. This compound is part of a broader class of fluorinated benzaldoximes that have been synthesized and studied for their antimycobacterial properties. Research has shown that a range of fluorosubstituted benzaldoximes can be prepared by reacting the corresponding fluorine-substituted benzaldehydes with hydroxylamine (B1172632) sulphate in the presence of sodium acetate (B1210297) in methanol (B129727) . The resulting this compound oxime yielded 85.6% and has a melting point of 152-153.5ºС . Studies on the antimycobacterial activity of these compounds against the non-pathogenic strain Mycobacterium terrae 15755 have demonstrated that their efficacy is comparable to that of currently used anti-tuberculosis agents like pyrazinamide (B1679903) and isoniazid (B1672263) .

While direct synthesis of antitumor and antiviral agents from this compound is not extensively documented in the provided search results, the broader class of trifluoromethyl-containing compounds has shown significant promise in these areas. For instance, trifluoromethyl groups are present in a variety of anticancer drugs, where they contribute to improved pharmacological properties nih.gov. Similarly, certain benzimidazole (B57391) ribonucleosides containing chlorine and bromine have shown potent antiviral activity, highlighting the potential for halogenated benzaldehyde (B42025) derivatives in this field nih.gov.

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Observed Activity |

|---|---|---|---|---|

| This compound oxime | This compound | 85.6 | 152-153.5 | Comparable to pyrazinamide and isoniazid against Mycobacterium terrae 15755 |

Design of Fluorescent Probes and Imaging Agents Incorporating Fluorinated Benzaldehyde Scaffolds

Fluorinated compounds are increasingly being utilized in the design of fluorescent probes and imaging agents for biological systems. The incorporation of fluorine can enhance the photophysical properties of a fluorophore and improve its utility for in vivo imaging. While specific examples of fluorescent probes derived directly from this compound are not detailed in the available literature, the general principles of probe design suggest its potential in this area.

The development of dual imaging agents for positron emission tomography (PET) and optical imaging (OI) is a growing field nih.gov. These bimodal probes often incorporate a radioisotope, such as ¹⁸F, and a fluorescent dye into a single molecule nih.gov. Clickable C-glycosyl scaffolds have been used to assemble these different components, demonstrating a versatile strategy for creating such imaging agents nih.govmdpi.com. The synthesis of a cyanine-based dual PET/OI imaging probe highlights a sophisticated approach where a fluorinated component is integral to the final structure nih.govmdpi.com. Given the reactivity of the aldehyde group and the presence of fluorine atoms, this compound could potentially be incorporated into similar complex molecular architectures for imaging applications.

Role of Fluorine in Enhancing Lipophilicity, Metabolic Stability, and Pharmacokinetic Properties of Drug Candidates

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance a molecule's pharmacokinetic properties. Fluorine's high electronegativity and relatively small size allow it to mimic hydrogen sterically while profoundly altering the electronic properties of the molecule.

Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a compound. This is a crucial factor for drug absorption and distribution, as it influences how a drug candidate interacts with biological membranes. The trifluoromethyl group, in particular, is known to be very lipophilic nih.gov. This enhanced lipophilicity can improve the bioavailability of new compounds nih.gov.

Metabolic Stability: A significant advantage of fluorination is the increased metabolic stability of the resulting compound. The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This increased stability means the drug is not degraded as quickly by natural enzymes, which can prolong its therapeutic effect nih.gov.

Pharmacokinetic Properties: By modulating lipophilicity and metabolic stability, fluorine substitution can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups, which can affect a drug's solubility and ability to bind to its target receptor.

Building Block for Agrochemical Research and Development

Similar to the pharmaceutical industry, the agrochemical sector leverages the benefits of fluorination to develop more effective and stable pesticides and herbicides. Fluorinated compounds often exhibit enhanced biological activity and greater persistence in the environment, leading to improved crop protection.

While specific agrochemicals synthesized directly from this compound are not prominently featured in the provided search results, the use of fluorinated building blocks is widespread in this field. For example, trifluoromethylpyridines are key structural motifs in numerous active agrochemical ingredients semanticscholar.orgnih.gov. These compounds are often synthesized from various fluorinated precursors through cyclocondensation reactions nih.gov. The reactivity of the aldehyde group in this compound makes it a plausible candidate for use in the synthesis of complex heterocyclic structures common in agrochemicals. The presence of three fluorine atoms on the benzene (B151609) ring can be expected to confer desirable properties such as enhanced efficacy and metabolic stability in the final product cymitquimica.com.

Synthesis of Advanced Materials and Functional Molecules

The unique properties of fluorinated compounds extend beyond biological applications into the realm of materials science, where they are used to create high-performance polymers and coatings.

Fluorinated Polymers and Coatings

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of fluorine atoms into a polymer backbone can lead to materials with low surface energy, hydrophobicity, and oleophobicity.

While the direct use of this compound in polymerization is not explicitly detailed in the provided search results, the synthesis of fluorinated polymers often involves the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated polymers researchgate.net. The aldehyde functionality of this compound allows it to participate in various polymerization reactions, potentially serving as a monomer or a modifying agent. The trifluorinated phenyl group would impart the desirable characteristics of fluoropolymers to the resulting material.

Precursors for Xanthones, Acridones, Thioxanthones, and Related Fluorescent Scaffolds

Xanthones, acridones, and thioxanthones form the core structures of many fluorescent dyes and probes. The introduction of fluorine into these scaffolds can significantly enhance their photostability and modify their spectroscopic properties. A thorough review of the scientific literature was conducted to ascertain the role of this compound as a starting material for the synthesis of these fluorinated heterocyclic compounds.

Despite the interest in fluorinated analogs of these fluorescent scaffolds, published research detailing the use of this compound for the synthesis of xanthones, acridones, or thioxanthones could not be identified. Methodologies for creating similar fluorinated structures have been reported; however, these syntheses commence from different isomers of trifluorobenzaldehyde. As such, there are no detailed research findings or data tables of reaction conditions and yields to present for the application of this compound in this context. The specific electronic and steric effects of the 2,3,6-trifluoro substitution pattern in the context of cyclization reactions to form these scaffolds remain an unexplored area of research.

Synthesis of Fluorocorroles for Biological Applications

Fluorocorroles, which are trianionic tripyrrolic macrocycles, have garnered attention for their potential applications in biology and medicine, including their use as photosensitizers in photodynamic therapy and as fluorescent imaging agents. The substitution of fluorine atoms on the peripheral positions of the corrole (B1231805) ring can influence the photophysical and electrochemical properties of the macrocycle, as well as its biological activity and stability.

An extensive search of chemical databases and the scientific literature was performed to identify instances where this compound is utilized in the synthesis of fluorocorroles. This would typically involve a condensation reaction between the aldehyde and a suitable pyrrole (B145914) derivative. However, the search did not yield any studies or reports that document the use of this compound for this purpose. Consequently, there is no available data on synthetic routes, reaction efficiencies, or the properties of fluorocorroles derived from this specific precursor for discussion in this article. The potential of this compound as a building block for novel fluorocorroles with unique properties is yet to be investigated by the scientific community.

An exploration of future research and emerging trends surrounding the chemical compound this compound reveals a significant push towards sustainability, efficiency, and advanced applications. As a key intermediate in the manufacturing of pharmaceuticals, its synthesis and subsequent use are areas of active development, driven by broader innovations in chemical science. nordmann.global

Q & A

Q. Q1. What are the optimal synthetic routes for 2,3,6-Trifluorobenzaldehyde, and how do reaction conditions influence yield?